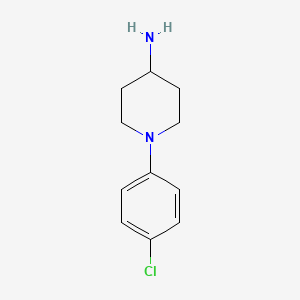
1-(4-Chlorophenyl)piperidin-4-amine
Übersicht
Beschreibung
1-(4-Chlorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neuropsychiatric Disorders
Research highlights the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds related to 1-(4-Chlorophenyl)piperidin-4-amine, demonstrating high affinity for D2Rs, are critical in the development of antagonists and partial agonists for these receptors. This indicates a promising avenue for therapeutic applications focusing on the dopaminergic pathway and D2R modulation (Jůza et al., 2022).
Catalysis and Synthetic Applications
The compound's structure is pivotal in catalytic processes, particularly in C-N bond-forming cross-coupling reactions. Its role in recyclable copper catalyst systems underscores its significance in sustainable and efficient organic synthesis. These catalysts, capable of facilitating reactions between various amines and aryl halides, are essential for developing pharmaceuticals and fine chemicals, reflecting the compound's utility in enhancing reaction efficiency and environmental sustainability (Kantam et al., 2013).
Advanced Material Development
This compound derivatives find applications in the development of metal-organic frameworks (MOFs) with amine functionalities. These materials, due to their interaction with CO2, are highly sought after for CO2 capture and storage solutions. The introduction of amine groups into MOFs leads to enhanced CO2 sorption capacities, highlighting the compound's role in addressing climate change and environmental conservation efforts (Lin et al., 2016).
Environmental Applications
The chemical structure of this compound is instrumental in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes. This research area is vital for the environmental management of pollutants, particularly in treating water and soil contaminated with resistant organic compounds. Such studies pave the way for developing more effective and environmentally friendly degradation techniques for hazardous substances (Bhat & Gogate, 2021).
Wirkmechanismus
Target of Action
The primary target of 1-(4-Chlorophenyl)piperidin-4-amine is the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
This compound interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the active site of the kinase, thereby inhibiting its activity . This results in a decrease in the phosphorylation of downstream targets, altering cellular processes .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation . By inhibiting the activity of protein kinase B (PKB or Akt), a key component of this pathway, the compound can modulate these cellular processes .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound can result in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by storage temperature . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as ATP, with which it competes for binding to its target .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPIHBHYDNQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B3298554.png)
![1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3298556.png)
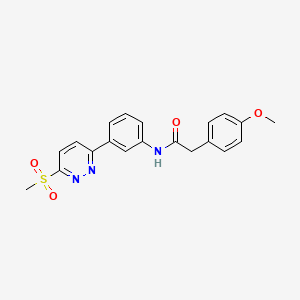



![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)

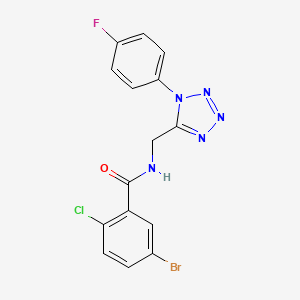
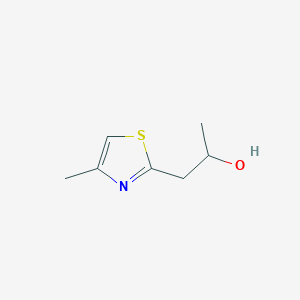
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3298641.png)
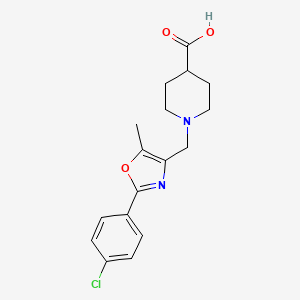
![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)
